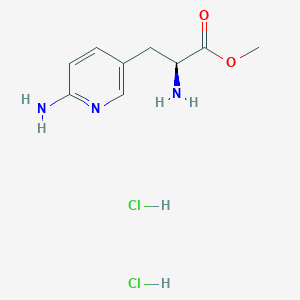

Methyl (S)-2-amino-3-(6-aminopyridin-3-YL)propanoate 2hcl

Description

Methyl (S)-2-amino-3-(6-aminopyridin-3-YL)propanoate 2HCl is a hydrochloride salt of a chiral α-amino acid ester featuring a 6-aminopyridin-3-yl substituent. Its molecular formula is C₉H₁₄N₃O₂·2HCl, with a molecular weight of 268.92 g/mol (free base: 196.21 g/mol + 2HCl: 72.92 g/mol). This derivative is of interest in medicinal chemistry and materials science due to its modular structure, which allows for tailored modifications in drug design or catalytic applications .

Properties

Molecular Formula |

C9H15Cl2N3O2 |

|---|---|

Molecular Weight |

268.14 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(6-aminopyridin-3-yl)propanoate;dihydrochloride |

InChI |

InChI=1S/C9H13N3O2.2ClH/c1-14-9(13)7(10)4-6-2-3-8(11)12-5-6;;/h2-3,5,7H,4,10H2,1H3,(H2,11,12);2*1H/t7-;;/m0../s1 |

InChI Key |

GFYRUCPIVRIUTC-KLXURFKVSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=C(C=C1)N)N.Cl.Cl |

Canonical SMILES |

COC(=O)C(CC1=CN=C(C=C1)N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(6-aminopyridin-3-yl)propanoate 2hcl typically involves the reaction of 6-aminopyridine with (S)-2-amino-3-methylpropanoic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, including temperature, pH, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. Quality control measures are implemented to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(6-aminopyridin-3-yl)propanoate 2hcl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as substituted pyridines, reduced amines, and oxidized products. These derivatives have diverse applications in different fields.

Scientific Research Applications

Methyl (S)-2-amino-3-(6-aminopyridin-3-yl)propanoate 2hcl has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is used in the production of various chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(6-aminopyridin-3-yl)propanoate 2hcl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl (S)-2-amino-3-(5-chloropyridin-3-yl)propanoate 2HCl

Key Differences :

- Substituent: The 5-chloropyridin-3-yl group replaces the 6-amino group on the pyridine ring.

- Molecular Formula : C₉H₁₁ClN₂O₂·2HCl (MW: 214.65 g/mol for the free base; 287.57 g/mol with 2HCl) .

- Properties: The electron-withdrawing chlorine atom reduces pyridine ring basicity compared to the electron-donating amino group in the target compound.

- Applications : Chlorinated analogs are often utilized in cross-coupling reactions or as intermediates in agrochemical synthesis.

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

Key Differences :

- Core Structure: A phenyl ring with a nitro group (4-NO₂) replaces the pyridine ring .

- Molecular Formula : C₁₀H₁₂N₂O₄ (MW: 224.21 g/mol).

- Properties :

- Applications : Nitroaryl derivatives serve as precursors for amine synthesis in pharmaceuticals.

Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate

Key Differences :

- Structure: Contains a cyano-substituted ethenyl linker and a pyrimidinone moiety, differing from the simpler pyridine-amino acid ester backbone of the target compound .

- Synthesis: Prepared via condensation of aromatic amines with cyano-pyridinyl intermediates in acetic acid .

- Properties: Extended conjugation enhances UV absorption, making it suitable for spectroscopic studies.

Comparative Data Table

| Compound Name | Molecular Formula | Substituent (Position) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | C₉H₁₄N₃O₂·2HCl | 6-NH₂ (pyridin-3-yl) | 268.92 | High polarity, hydrogen-bonding capacity |

| Methyl (S)-2-amino-3-(5-chloropyridin-3-yl)propanoate 2HCl | C₉H₁₁ClN₂O₂·2HCl | 5-Cl (pyridin-3-yl) | 287.57 | Lipophilic, electron-withdrawing substituent |

| (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate | C₁₀H₁₂N₂O₄ | 4-NO₂ (phenyl) | 224.21 | Electrophilic, nitro reduction precursor |

| Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(pyrimidinyl)propenoate | C₁₅H₁₂N₄O₅ | 2-CN (ethenyl), pyrimidinyl | 328.28 | Conjugated system, UV-active |

Research Findings and Implications

- Synthetic Routes: The target compound’s 6-amino group may be introduced via reduction of a nitro precursor (similar to ) or direct functionalization of pyridine . Chloro and cyano analogs require halogenation or cyanation steps, respectively .

- Solubility and Stability: The amino group in the target compound enhances water solubility compared to chloro or nitro derivatives. However, protonation of the pyridine nitrogen in acidic conditions may alter its stability .

- Reactivity: The 6-amino group facilitates nucleophilic substitution or coordination chemistry, whereas chloro and nitro substituents favor electrophilic aromatic substitution or reduction .

Biological Activity

Methyl (S)-2-amino-3-(6-aminopyridin-3-YL)propanoate dihydrochloride, also known by its CAS number 327051-07-0, is a compound with notable biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and reviews.

- Molecular Formula : C₉H₁₄Cl₂N₂O₂

- Molecular Weight : 253.13 g/mol

- CAS Number : 327051-07-0

The compound exhibits biological activity through several mechanisms, primarily targeting various cellular pathways involved in cancer proliferation and apoptosis. The presence of the aminopyridine moiety suggests potential interactions with biological targets such as kinases and receptors involved in cell signaling.

Biological Activity Overview

-

Anticancer Activity :

- Methyl (S)-2-amino-3-(6-aminopyridin-3-YL)propanoate has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

- The compound demonstrated significant growth inhibition with IC₅₀ values comparable to established chemotherapeutics. For instance, some derivatives of similar structures have shown IC₅₀ values ranging from 3.0 µM to 22.54 µM against these cell lines .

-

Mechanisms of Action :

- The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. For example, a rise in caspase-3 levels has been noted in treated cells, suggesting a mechanism involving programmed cell death .

- Additionally, it may act as a VEGFR-2 inhibitor, which is critical in angiogenesis and tumor growth. Compounds with similar structures have shown remarkable inhibitory activity against this receptor .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 | 22.54 | |

| Antiproliferative | A549 | 5.08 | |

| Apoptosis Induction | Various | Not specified | |

| VEGFR-2 Inhibition | Various | <10 |

Case Study: Anticancer Efficacy

In a study focusing on the synthesis and evaluation of derivatives of methyl (S)-2-amino-3-(6-aminopyridin-3-YL)propanoate, researchers found that certain modifications enhanced anticancer activity significantly. For instance, compounds with additional functional groups demonstrated improved binding affinity to target proteins involved in cell signaling pathways related to cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.